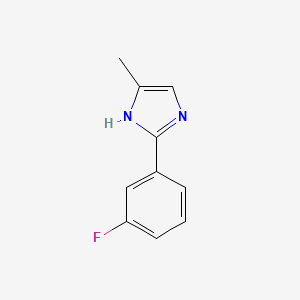![molecular formula C18H13N B13126791 5-Vinyl-5H-benzo[b]carbazole](/img/structure/B13126791.png)
5-Vinyl-5H-benzo[b]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Vinyl-5H-benzo[b]carbazole is a nitrogen-containing aromatic heterocyclic compound. It is a derivative of carbazole, which is known for its excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These properties make this compound a potential candidate for various applications in nanodevices, rechargeable batteries, and electrochemical transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Vinyl-5H-benzo[b]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fe-catalyzed intramolecular cyclization of vinyl-substituted precursors. This method involves the use of iron catalysts to facilitate the cyclization process, leading to the formation of the benzo[b]carbazole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Vinyl-5H-benzo[b]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzo[b]carbazole derivatives depending on the reagents used.
Scientific Research Applications
5-Vinyl-5H-benzo[b]carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for neurodegenerative diseases.
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes and organic field-effect transistors
Mechanism of Action
The mechanism of action of 5-Vinyl-5H-benzo[b]carbazole involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with neurodegenerative diseases. This inhibition is thought to occur through the binding of the compound to the amyloid-beta peptides, preventing their aggregation and subsequent toxicity .
Comparison with Similar Compounds
Similar Compounds
5H-benzo[b]carbazole: A closely related compound with similar structural features.
Polycarbazole: A polymeric form with extended conjugation and enhanced optoelectronic properties.
N-vinylcarbazole: Another derivative with applications in optoelectronics and photoconductive materials
Uniqueness
5-Vinyl-5H-benzo[b]carbazole is unique due to its vinyl group, which allows for further functionalization and modification. This makes it a versatile building block for the synthesis of various derivatives with tailored properties for specific applications .
Properties
Molecular Formula |
C18H13N |
|---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
5-ethenylbenzo[b]carbazole |
InChI |
InChI=1S/C18H13N/c1-2-19-17-10-6-5-9-15(17)16-11-13-7-3-4-8-14(13)12-18(16)19/h2-12H,1H2 |
InChI Key |
ZKFLUAQTBKGRFE-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)









![1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13126776.png)
![cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13126784.png)

